| Property | Description |
|---|---|
| Chemical Family | Chloroacetamide herbicide [1] [2] |
| HRAC/WSSA Group | Group K3/Group 15 (Inhibition of VLCFA Synthesis) [1] [3] [2] |
| IUPAC Name | 2-chloro-N-(3-methoxy-2-thenyl)-2',6'-dimethylacetanilide [1] |
| Molecular Formula | C₁₆H₁₈ClNO₂S [1] |
| Primary Mode of Action | Inhibition of the synthesis of VLCFAs (≥C22) [1] [3] |
| Specific Biochemical Target | VLCFA elongase complex (specifically 3-ketoacyl-CoA synthases, KCSs) in the endoplasmic reticulum [4] [5] [3] |
| Physiological Effect | Inhibition of cell division in roots and shoots, preventing weed emergence [1] [3] |
| Inhibitory Activity & Physiological Effects |
|---|
| Absorbs through roots and inhibits protein synthesis and cell division [1]. |
| Blocks the VLCFA elongase, a key enzyme complex for producing fatty acids with more than 18 carbon atoms [4] [3]. |
| Leads to a lack of VLCFAs, which are vital components for plant cell membranes and cuticular wax [4]. |
| Causes growth inhibition; susceptible plants fail to emerge or exhibit twisted, malformed leaves [3]. |
The following diagram illustrates the normal biosynthesis of VLCFAs and the specific site where this compound acts as an inhibitor.
The methodology below, adapted from published research, is used to confirm this compound's effect on VLCFA biosynthesis [5].
Objective: To assess the in vivo inhibition of VLCFA biosynthesis in a plant model (Lemna paucicostata) by this compound.
Procedure:
Expected Outcome: A significant reduction in the levels of VLCFAs in the this compound-treated group compared to the untreated control confirms successful inhibition of the VLCFA elongation pathway.
This compound is a well-characterized K3/Group 15 herbicide whose primary mode of action is the inhibition of VLCFA synthesis. Its efficacy stems from targeting the condensing enzyme (KCS) in the elongation complex, disrupting the production of critical cellular lipids.
The table below summarizes the available quantitative data on this compound's physicochemical properties.
| Property | Value | Conditions / Notes |
|---|---|---|
| Water Solubility | 11.0 mg L⁻¹ | At 20°C and pH 7; considered moderate [1]. |
| Log P (Octanol-Water) | 3.53 | Indicates high lipophilicity [1]. |
| Solubility in Acetonitrile | ≥ 100 μg/mL | Confirmed by its formulation as a solution for analytical standards [2]. |
A key experimental study on pesticide extraction provides indirect, supportive data. Research on a supercritical fluid extraction method for pesticides in wheat flour reported a recovery rate of 91.0% for this compound [3]. This high recovery suggests that the chosen method (using supercritical CO₂ and acetonitrile for elution) is effective, implying favorable solubility properties under those specific conditions.
While direct solubility protocols were not found, advanced analytical methods for detecting this compound in complex matrices can inform experimental design. The following workflow outlines a generalized multi-residue analysis approach applicable to various samples.
Generalized analytical workflow for pesticide residue analysis.
The available data is a starting point, but a complete whitepaper requires more comprehensive information. To fill these gaps, you could:
Research on pesticide soil degradation, such as studies on fungicide dissipation in tomato crops, generally follows a standardized workflow [1]. The key phases of this process are summarized below:
Experimental workflow for soil degradation studies
The core components of the protocol include [1]:
For a substance like Thenylchlor, you would expect data summarizing its dissipation kinetics and half-life. The following table illustrates the type of data typically reported, using other fungicides as an example [1]:
| Pesticide | Application Dose | Half-life (DT50, days) | Kinetic Model |
|---|---|---|---|
| Fenamidone | Recommended Dose (RD) | 2.0 | 1st + 1st Order |
| Fenamidone | Double Dose (DD) | 3.0 | 1st + 1st Order |
| Mancozeb | Recommended Dose (RD) | 2.0 | 1st + 1st Order |
| Mancozeb | Double Dose (DD) | 2.5 | 1st + 1st Order |
| Iprovalicarb | Recommended Dose (RD) | 1.5 | 1st + 1st Order |
| Iprovalicarb | Double Dose (DD) | 2.0 | 1st + 1st Order |
It is critical to note that half-life values are not single fixed numbers. As highlighted in research on pesticide soil half-lives, a single substance can have many reported DT50 values due to factors like soil type, temperature, pH, and microbial community composition [2]. Bayesian statistical models are increasingly used to characterize the resulting distribution of half-lives and estimate the mean DT50 and its variability [2].
To find the specific information you need, I suggest the following approaches:
The quantitative ecotoxicological data for Thenylchlor, specific to earthworms, is summarized in the table below.
| Test Organism | Endpoint | Value | Conditions | Source |
|---|---|---|---|---|
| Earthworms | Acute 14-day LC₅₀ | 1000 mg/kg (dw soil) | Laboratory conditions | PPDB [1] |
This data suggests moderate toxicity to earthworms under laboratory conditions [1].
While a specific protocol for this compound was not found, standard earthworm toxicity testing and relevant mechanistic studies provide a framework.
The cited LC50 value likely derives from a test based on the OECD Guideline 222 (Earthworm Reproduction Test) or similar, which typically involves:
This compound is a chloroacetanilide herbicide. Research on amide herbicides indicates they may cause cytotoxicity through a specific pathway. The diagram below illustrates this potential mechanism based on studies of related compounds [3].
This mechanism involves activation of the TRPA1 ion channel, leading to a harmful influx of calcium ions into cells [3]. The experimental workflow to study this is visualized below.
Available data indicates this compound has moderate toxicity to earthworms. The potential cellular mechanism involves TRPA1 channel activation and calcium influx, based on studies of related amide herbicides. For a comprehensive risk assessment, you may need to consult specialized toxicological databases or primary literature for further details on chronic toxicity, reproductive effects, and metabolite impacts.
The table below summarizes the core identity and properties of this compound.
| Property | Description |
|---|---|
| HRAC MoA Group [1] [2] [3] | K3 |
| WSSA MoA Group [1] [3] | 15 |
| Chemical Family [1] | Chloroacetamide |
| Mode of Action [1] | Inhibition of Very Long Chain Fatty Acids (VLCFAs), leading to the inhibition of cell division. |
| IUPAC Name [1] | 2-chloro-N-(3-methoxy-2-thenyl)-2',6'-dimethylacetanilide |
| Molecular Formula [1] | C₁₆H₁₈ClNO₂S |
| CAS RN [1] | 96491-05-3 |
The table below presents available data on the environmental behavior and toxicity of this compound.
| Parameter | Value | Notes |
|---|---|---|
| Solubility in Water (20°C, pH 7) [1] | 11.0 mg l⁻¹ | Moderate |
| Octanol-Water Partition Coefficient (Log P) [1] | 3.53 | High |
| Soil Degradation (DT₅₀, aerobic) [1] | 14 days | Non-persistent; general literature range 1-3 weeks. |
| Vapour Pressure (20°C) [1] | 0.028 mPa | Low volatility |
| Mammalian Acute Oral LD₅₀ (Rat) [1] | > 5000 mg kg⁻¹ | Low toxicity |
| Avian Acute LD₅₀ (Bobwhite quail) [1] | 2000 mg kg⁻¹ | Moderate |
| Earthworm Acute 14-day LC₅₀ [1] | 1000 mg kg⁻¹ | Moderate |
The following diagram illustrates the inhibitory pathway of this compound and the logical framework for resistance management.
Figure 1: this compound inhibits VLCFA synthesis, disrupting cell division. Repeated use selects for resistant weeds, managed by rotating herbicide MoA groups.
While the search results do not provide a specific step-by-step protocol for evaluating this compound resistance, the general methodology can be inferred from standard plant science research practices.
This compound is a selective, systemic chloroacetanilide herbicide used for pre-emergence control of annual grasses and broadleaf weeds, primarily in rice and other upland crops [1] [2].
The table below summarizes its key properties and activity data:
| Property Category | Specific Parameter | Value / Description | Notes / Source |
|---|---|---|---|
| Chemical Identity | IUPAC Name | 2-chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxythiophen-2-yl)methyl]acetamide | [1] [3] |
| CAS No. | 96491-05-3 | [1] | |
| Molecular Formula | C₁₆H₁₈ClNO₂S | [1] | |
| Molecular Weight | 323.84 g/mol | [1] | |
| Physicochemical Properties | Physical State | White solid | [1] [2] |
| Melting Point | 72-74 °C | [1] [2] | |
| Water Solubility (20°C) | 11 mg/L (11 ppm) | [1] | |
| Octanol-Water Partition Coeff. (Log P) | 3.53 | Indicates high hydrophobicity [1] | |
| Herbicidal Activity | Pesticide Type | Herbicide | Selective [1] |
| Mode of Action | Inhibitor of very long-chain fatty acids (VLCFAs) | HRAC Group K3 / WSSA Group 15 [1] | |
| Application | Pre-emergence or early post-emergence | [2] | |
| Efficacy & Activity | Absorbed through roots; inhibits cell division | [1] | |
| Example Pests Controlled | Barnyardgrass, Foxtails, Goosegrass, Crabgrass | [1] | |
| Typical Application Rate (Rice) | 200 - 270 g active ingredient per hectare | [2] | |
| Environmental Fate | Soil DT₅₀ (Typical) | 14 days | Classified as non-persistent [1] |
| Soil Mobility (Koc) | 480 - 2846 | Slightly mobile to immobile [1] [2] |
This compound belongs to the HRAC Group K3 (WSSA Group 15) and functions as an inhibitor of very long-chain fatty acid (VLCFA) synthesis [1]. The herbicidal effect occurs through the following sequence:
This biochemical pathway leads to the failure of weed seedling emergence and growth. In field trials, this compound has demonstrated activity equal to or greater than another chloroacetanilide herbicide, pretilachlor, but at lower application rates [2].
This compound is suitable for pre-emergence or early post-emergence application, providing residual activity that can last up to 30 days under cool conditions [2].
The following table summarizes the known safety data for this compound:
| Organism / Aspect | Test | Result | Implication |
|---|---|---|---|
| Mammals (Rat) | Acute Oral LD₅₀ | > 5000 mg/kg | Low acute toxicity [1] [2] |
| Mammals (Rat) | Acute Percutaneous LD₅₀ | > 2000 mg/kg | Low dermal absorption [2] |
| Birds (Bobwhite Quail) | Acute Oral LD₅₀ | > 2000 mg/kg | Moderate safety [1] [2] |
| Earthworms | 14-day LC₅₀ | > 1000 mg/kg | Moderate safety [1] |
| Fish (Carp) | 48-hour LC₅₀ | 0.76 mg/L | Highly toxic to fish [2] |
| Bees | 96-hour LD₅₀ | > 100 μg/bee | Low toxicity to bees [2] |
It is important to note that detailed experimental protocols for key experiments, such as specific bioassay methods, soil column leaching studies, or metabolic fate in resistant crops, were not available in the searched literature.
Furthermore, as of the last update in the primary database (2019), this compound was not approved under EC Regulation 1107/2009 for use in the European Union [1].
The information below summarizes a method for the simultaneous analysis of seven herbicides, including Thenylchlor, in agricultural commodities using Gas Chromatography with Electron Capture Detection and Mass Spectrometry (GC-ECD/MS) [1].
| Aspect | Description |
|---|---|
| Core Technique | GC-ECD and GC-MS (for confirmation) [1] |
| Target Matrices | Apple, green pepper, Kimchi cabbage, hulled rice, soybean [1] |
| Extraction Solvent | Acetone [1] |
| Partitioning Solvent | ( n )-Hexane/Dichloromethane (80/20, v/v) [1] |
| Clean-up Sorbent | Florisil [1] |
| Reported LOQ for this compound | 0.006 mg/kg [1] |
| Reported Recovery Range | 75.7 - 114.8% (for all 7 pesticides) [1] |
The following diagram outlines the sample preparation and analysis procedure based on the identified method:
The following workflow visualizes the core steps of the QuEChERS method, integrating common procedures from the research [1] [2] [3]. You can adapt this for Thenylchlor by optimizing solvents and sorbents.
This protocol is an amalgamation of the methods found in the search results, particularly adapting the approaches used for traditional Chinese medicines and fruits [1] [2].
| Parameter | GC-MS/MS Example [1] | LC-MS/MS Example [2] |
|---|---|---|
| Instrument | Shimadzu GCMS-TQ8040 | LC-ESI-MS/MS System |
| Column | Restek Rxi-5sil-MS (30 m × 0.25 mm × 0.25 µm) | Atlantis T3 Column |
| Mobile Phase | Helium (carrier gas, 1.2 mL/min) | (a) 10 mM Ammonium Formate + 0.1% Formic Acid; (b) Acetonitrile |
| Oven Program | 60°C (1 min) → 180°C @ 25°C/min → 310°C @ 10°C/min (hold 10 min) | Gradient to be optimized |
| Injection | Splitless, 250°C | Not specified |
| Ionization | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Detection | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
For any newly developed method, validation is crucial. The following table lists key parameters and typical acceptance criteria based on the consulted studies [1] [2] [3].
| Validation Parameter | Typical Target | Reference & Context |
|---|---|---|
| Linearity (R²) | ≥ 0.990 | R² up to 0.999 for 147 pesticides [1] |
| Recovery (%) | 70 - 120% | 70-120% for >90% of 147 pesticides [1] |
| Precision (RSD%) | ≤ 20% | RSD < 20% for over 90% of pesticides [1] |
| LOD (Limit of Detection) | 0.01 - 0.05 mg/kg | LOD 0.01–0.05 mg/kg for 147 pesticides [1] |
| LOQ (Limit of Quantification) | e.g., 10 ng/mL | LOQ of 10 ng/mL for 260 pesticides in urine [3] |
Since a direct protocol for this compound is unavailable, you will likely need to optimize the general method.
The following table summarizes the key analytical data for Thenylchlor obtained from a validated multiresidue method using supercritical fluid extraction and GC-MS/MS analysis [1]. This serves as a crucial reference point for your HPLC work.
| Parameter | Value / Result |
|---|---|
| Recovery (%) | 91.0% |
| Spiking Level | 0.1 ppm (mg/kg) |
| Instrumentation | GC-MS/MS |
| Extraction Technique | Supercritical Fluid Extraction (SFE) |
Based on the chemical behavior of this compound and common practices for similar herbicides, here is a detailed protocol for developing your HPLC method.
While the source data uses SFE [1], a more common and accessible approach for crops is the QuEChERS method.
The following configuration is recommended as a starting point for Reverse-Phase (RP) HPLC, which is suitable for non-polar compounds like this compound.
The workflow for the method development and validation process is outlined below:
Once a preliminary method is established, systematic optimization and validation are essential.
This is a sample protocol to initiate your validation experiments.
Stability-indicating methods are essential analytical tools in pharmaceutical development that must reliably discriminate between the active pharmaceutical ingredient (API) and its degradation products under various stress conditions. These methods are mandatory requirements per International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q2(R1) to establish product shelf life, storage conditions, and packaging requirements [1]. The fundamental principle underlying stability-indicating methodology is that the analytical procedure must accurately quantify the API without interference from degradation products, process impurities, or excipients, thereby providing confidence in the method's ability to monitor product quality throughout its shelf life.
The validation of stability-indicating methods follows rigorous regulatory standards outlined in ICH Q2(R1) and USP General Chapter <1225>, which define validation parameters and acceptance criteria that must be demonstrated to prove method suitability [2]. For Thenylchlor, a chloroacetanilide herbicide with potential pharmaceutical applications, establishing a validated stability-indicating method is particularly important due to the compound's sensitivity to environmental factors. This application note provides a comprehensive protocol for the development, validation, and application of a stability-indicating HPLC method for this compound, incorporating modern chromatographic approaches and regulatory-compliant validation practices to ensure reliability and accuracy in quality control laboratories.
Forced degradation studies are critical components of stability-indicating method development that intentionally expose the API to severe stress conditions to generate representative degradation products. These studies serve to elucidate degradation pathways, identify potential degradation products, and verify method specificity by demonstrating separation of degradation products from the main peak. The experimental workflow for forced degradation studies follows a systematic approach with clearly defined objectives at each stage, as illustrated below:
Figure 1: Forced Degradation Study Workflow for Establishing Stability-Indication
Well-designed forced degradation studies should achieve approximately 5-20% degradation of the main compound to ensure sufficient degradation product formation without excessive destruction of the API. The table below outlines recommended stress conditions for this compound based on successful applications for similar compounds:
Table 1: Recommended Forced Degradation Conditions for this compound
| Stress Condition | Recommended Conditions | Duration | Target Degradation | Assessment Parameters |
|---|---|---|---|---|
| Acid Hydrolysis | 0.1-1N HCl at 40-60°C | 30 min - 24 hours | 5-15% | Peak purity, resolution from main peak |
| Base Hydrolysis | 0.1-1N NaOH at 40-60°C | 30 min - 24 hours | 5-15% | Formation of specific degradants |
| Oxidative Stress | 0.3-3% H₂O₂ at room temperature | 30 min - 24 hours | 5-15% | Mass balance, peak purity |
| Thermal Stress | 40-105°C (solid/solution) | 1-7 days | 5-15% | Degradation profile |
| Photolytic Stress | UV light (ICH Q1B) | 5-10 days | 5-15% | Photo-degradant formation |
| Humidity Stress | 75-90% RH at 25°C | 1-4 weeks | 5-15% | Hydrolytic degradation |
For each stress condition, sample preparation follows a standardized approach: prepare this compound at a concentration of 0.1-1.0 mg/mL in an appropriate solvent, apply stress conditions, periodically monitor degradation, and immediately neutralize or dilute the sample upon achieving target degradation to prevent further degradation. Method specificity is confirmed by demonstrating peak purity of Thenylchrom using photodiode array detection (peak purity index > 0.999) and baseline separation (resolution > 2.0) between this compound and all degradation products [2].
Method validation systematically demonstrates that the analytical procedure is suitable for its intended purpose through defined laboratory studies. According to ICH Q2(R1) and USP <1225>, the validation of stability-indicating methods must include specific parameters with predetermined acceptance criteria that ensure method reliability and reproducibility [2]. The validation process follows a phase-appropriate approach, with early development requiring limited validation and late-phase methods requiring comprehensive validation with strict adherence to regulatory standards.
Table 2: Method Validation Parameters and Acceptance Criteria for this compound Stability-Indicating Method
| Validation Parameter | Methodology | Acceptance Criteria | Reference |
|---|---|---|---|
| Specificity | Resolution from closest eluting degradant | Resolution ≥ 2.0; Peak purity index ≥ 0.999 | [2] |
| Linearity | 5 concentrations (50-150% of target) | Correlation coefficient ≥ 0.999; y-intercept ≤ 2% of target response | [3] |
| Accuracy (Assay) | Spiked placebo at 3 levels (80%, 100%, 120%) | Mean recovery 98-102%; %RSD ≤ 2.0% | [2] |
| Accuracy (Impurities) | Spiked placebo at 3 levels (LOQ-150% specification) | Mean recovery 95-105% (≥0.1% level); 90-110% (<0.1% level) | [2] |
| Precision (Repeatability) | 6 injections at 100% concentration | %RSD ≤ 1.0% for assay; ≤ 5.0% for impurities (≥0.1%) | [2] |
| Intermediate Precision | Different days, analysts, instruments | %RSD ≤ 2.0% for assay; P-value > 0.05 | [2] |
| Range | Established from linearity and accuracy | Typically 80-120% of test concentration | [3] |
| Detection Limit (LOD) | Signal-to-noise ratio 3:1 | Visual or statistical evaluation | [4] |
| Quantitation Limit (LOQ) | Signal-to-noise ratio 10:1 | Accuracy 80-120%; Precision ≤ 15% RSD | [4] |
| Robustness | Deliberate variations in method parameters | System suitability criteria still met | [1] |
System suitability testing serves as the final verification that the complete chromatographic system operates correctly at the time of analysis. These tests are integral components of chromatographic methods that verify the resolution and reproducibility of the system are adequate for the intended analysis [5]. System suitability parameters must be established during method validation and monitored throughout the method's lifecycle to ensure consistent performance.
Table 3: System Suitability Requirements for this compound HPLC Method
| Parameter | Requirement | Test Method | |---------------|-----------------|-----------------| | Theoretical Plates (N) | ≥ 2000 | Calculate from this compound peak | | Tailing Factor (T) | ≤ 2.0 | Calculate from this compound peak | | Repeatability | %RSD ≤ 1.0% for 5-6 injections of standard | | Resolution (Rs) | ≥ 2.0 between this compound and closest degradant | | Signal-to-Noise Ratio | ≥ 10 for LOQ level impurities |
The relationship between system suitability testing and the overall validation framework demonstrates how qualified instrumentation, validated methods, and system verification interconnect to ensure data quality:
Figure 2: Relationship Between Instrument Qualification, Method Validation, and System Suitability
Forced degradation studies should be conducted following a standardized protocol to ensure consistent and reproducible results. The following step-by-step procedure provides a detailed methodology for conducting forced degradation studies on this compound:
Sample Preparation: Accurately weigh 20 mg of this compound API into a 20 mL volumetric flask. Add 15 mL of methanol and sonicate for 5-10 minutes to completely dissolve the API [4].
Acid Degradation Study: Add 2 mL of 5N HCl to the volumetric flask containing the this compound solution. Allow the solution to stand at room temperature for 30 minutes. After 30 minutes, neutralize the solution with 2 mL of 5N NaOH. Dilute to volume with methanol to obtain a stock solution of approximately 1000 ppm. Dilute 1 mL of this stock solution to 10 mL with mobile phase to obtain a working solution of 100 ppm this compound for analysis [4].
Base Degradation Study: Add 2 mL of 5N NaOH to the volumetric flask containing the this compound solution. Allow the solution to stand at room temperature for 60 minutes. After 60 minutes, neutralize the solution with 2 mL of 5N HCl. Dilute to volume with methanol to obtain a stock solution of approximately 1000 ppm. Dilute 1 mL of this stock solution to 10 mL with mobile phase to obtain a working solution of 100 ppm this compound for analysis [4].
Oxidative Degradation Study: Add 2 mL of 3% hydrogen peroxide to the volumetric flask containing the this compound solution. Allow the solution to stand at room temperature for 24 hours. After 24 hours, dilute to volume with methanol to obtain a stock solution of approximately 1000 ppm. Dilute 1 mL of this stock solution to 10 mL with mobile phase to obtain a working solution of 100 ppm this compound for analysis [4].
Thermal Degradation Study: Spread a sufficient quantity of this compound API in a thin layer in a petri dish. Cover with aluminum foil punctured with small holes to allow air exchange. Place in a hot air oven at 105°C for 72 hours. After cooling in a desiccator, weigh 20 mg of the stressed API into a 20 mL volumetric flask. Add 15 mL of methanol and sonicate to dissolve. Dilute to volume with methanol to obtain a stock solution of approximately 1000 ppm. Dilute 1 mL of this stock solution to 10 mL with mobile phase to obtain a working solution of 100 ppm this compound for analysis [4].
Photolytic Degradation Study: Spread a sufficient quantity of this compound API in a thin layer in a petri dish. Cover with aluminum foil punctured with small holes to allow light exposure. Expose to direct sunlight for 7 days. After exposure, weigh 20 mg of the stressed API into a 20 mL volumetric flask. Add 15 mL of methanol and sonicate to dissolve. Dilute to volume with methanol to obtain a stock solution of approximately 1000 ppm. Dilute 1 mL of this stock solution to 10 mL with mobile phase to obtain a working solution of 100 ppm this compound for analysis [4].
Method validation must be conducted according to a predefined protocol with predetermined acceptance criteria. The following protocol provides a detailed approach for validating the this compound stability-indicating method:
Specificity: Inject blank (mobile phase), placebo (if drug product), standard solution, individually stressed samples, and a mixture of this compound with available impurities. Record chromatograms and evaluate for interference at the retention time of this compound. Calculate resolution between this compound and the closest eluting degradant. Determine peak purity using a photodiode array detector across the peak [2].
Linearity: Prepare standard solutions at five concentration levels spanning 50-150% of the target analytical concentration (typically 80%, 90%, 100%, 110%, 120%). Inject each solution in triplicate. Plot average peak area against concentration and perform linear regression analysis. Calculate correlation coefficient, y-intercept, and slope. The correlation coefficient should be ≥0.999, and the y-intercept should be ≤2% of the target response [3].
Accuracy (Recovery): Prepare placebo solutions (for drug product) or blank solutions (for API) spiked with this compound at 80%, 100%, and 120% of the target concentration. Prepare three preparations at each level. Inject each preparation and calculate the recovery percentage by comparing the measured amount to the theoretical amount. Calculate mean recovery and %RSD at each level [2].
Precision (Repeatability): Prepare six independent sample preparations at 100% of the test concentration from a homogeneous sample. Inject each preparation and calculate the %RSD of the assay results. The %RSD should be ≤1.0% for the API assay [2].
Intermediate Precision: Repeat the precision study on a different day, using a different analyst, and different HPLC system if available. Prepare six independent sample preparations as in the repeatability study. Inject each preparation and calculate the %RSD. Compare the results from both studies using statistical tests (F-test, t-test) [2].
Detection and Quantitation Limits: Prepare serial dilutions of this compound standard solution. Inject each dilution and measure the signal-to-noise ratio. The LOD is the concentration that gives a signal-to-noise ratio of 3:1. The LOQ is the concentration that gives a signal-to-noise ratio of 10:1 and can be quantified with acceptable accuracy and precision (80-120% recovery, %RSD ≤15%) [4].
Robustness: Deliberately vary method parameters including mobile phase composition (±2%), column temperature (±2°C), flow rate (±0.1 mL/min), and detection wavelength (±2 nm). Evaluate the effect of each variation on system suitability parameters [1].
LC-MS characterization provides critical structural information about degradation products that facilitates understanding of degradation pathways and potential toxicological implications. The protocol for LC-MS characterization of this compound degradation products involves:
Instrumentation: Utilize an LC-MS system consisting of an HPLC with photodiode array detector coupled to a mass spectrometer with electrospray ionization (ESI) source. The mass analyzer can be a single quadrupole, triple quadrupole, or ion trap system capable of measuring accurate masses [1].
Chromatographic Conditions: Use the same chromatographic conditions established for the stability-indicating method with modification to use volatile buffers (ammonium formate or ammonium acetate) compatible with MS detection. A column with the same stationary phase chemistry but dimensions optimized for MS detection (e.g., 2.1 mm internal diameter) may be employed [1].
Mass Spectrometry Parameters: Optimize MS parameters including ionization mode (positive/negative), source temperature, desolvation temperature, desolvation gas flow, cone voltage, and collision energy. Perform full scans over an appropriate mass range (e.g., m/z 50-1000) to identify potential molecular ions of degradation products .
Data Analysis: Compare chromatograms of stressed samples with unstressed controls to identify degradation products. Extract ion chromatograms for potential molecular ions and fragment ions. Interpret mass spectra to propose structures of degradation products based on fragmentation patterns and accurate mass measurements .
For This compound, specific degradation products expected would include hydrolysis products (resulting from cleavage of the amide bond), oxidative products (N-oxide, hydroxylated derivatives), and photodegradation products. The structural information obtained from LC-MS analysis allows for evidence-based identification of degradation pathways and provides scientific justification for the stability-indicating capability of the method. This comprehensive characterization supports regulatory submissions and provides scientific understanding of the drug's stability profile [1].
The development and validation of a stability-indicating method for this compound requires a systematic approach that integrates forced degradation studies, method optimization, and comprehensive validation. This application note provides detailed protocols and acceptance criteria based on current regulatory standards and industry best practices. By following this approach, laboratories can establish a validated method that reliably monitors the quality, purity, and stability of this compound throughout its lifecycle, thereby ensuring patient safety and product efficacy.
The successful implementation of this methodology requires meticulous attention to experimental details, particularly during forced degradation studies where appropriate stress conditions must be carefully selected to generate relevant degradation products without causing excessive degradation. The validation studies must be conducted with strict adherence to predetermined acceptance criteria, and system suitability must be verified before each analytical session to ensure ongoing method performance.
Basic Chemical Properties:
The QuEChERS approach provides an efficient sample preparation methodology for this compound analysis in biological samples [2].
Table 1: Scaled-down QuEChERS procedure for 100 μL urine sample
| Step | Reagents & Materials | Parameters |
|---|---|---|
| Extraction | 400 μL acetonitrile [2] | Vortex mixing |
| Partitioning | 40 mg MgSO₄ + 10 mg NaCl [2] | Ice bath cooling to prevent pesticide degradation [2] |
| Centrifugation | - | 4000 rpm for 10 minutes [2] |
| Cleanup | Not required for this method [2] | - |
| Analysis Ready | Reconstitution in appropriate solvent | - |
This scaled-down protocol demonstrated average recovery of 92.3% for 260 pesticides including this compound, with 99.2% of analytes showing recovery rates of 70-120% with RSD ≤20% [2].
For complex matrices like tobacco, the mini solid-phase extraction method offers superior cleanup efficiency [3].
Table 2: Mini-SPE procedure for 1g tobacco sample
| Step | Reagents & Materials | Parameters |
|---|---|---|
| Extraction | 10 mL acetonitrile with 0.1% acetic acid + internal standard [3] | Vortex at 2000 rpm for 10 min [3] |
| Centrifugation | - | 4000 rpm for 10 minutes [3] |
| Mini-SPE Cleanup | Commercial mini-SPE column [3] | Load 1 mL supernatant, slow release [3] |
| Concentration | Vacuum concentrator [3] | 45°C [3] |
| Reconstitution | 0.5 mL n-hexane/acetone (1:1, v/v) [3] | Vortex 30 seconds [3] |
| Filtration | 0.22-μm Nylon membrane [3] | Prior to GC-MS analysis [3] |
The mini-SPE method significantly reduces matrix interferences and provides higher sample purity compared to traditional approaches, with 92% of pesticides showing satisfactory recoveries of 70-120% [3].
For this compound analysis in urine matrices, the following LC conditions provide optimal separation [2]:
Comprehensive validation following international guidelines ensures reliability of this compound analysis [4] [5].
Table 3: Method validation parameters and performance characteristics
| Validation Parameter | Acceptance Criteria | Typical Performance for Pesticides |
|---|---|---|
| Linearity | Correlation coefficient (r²) ≥ 0.988 [2] | 10–250 ng/mL range [2] |
| Limit of Quantification (LOQ) | 10 ng/mL for each pesticide [2] | Sufficient for biomonitoring [2] |
| Accuracy | Relative error: -14.7% to 14.9% [2] | At 50, 150, 250 ng/mL [2] |
| Precision | RSD: 0.6%–14.9% [2] | At higher concentrations [2] |
| Recovery | 70%-120% (RSD ≤ 20%) [2] | 99.2% of pesticides meet criteria [2] |
| Matrix Effect | -20% to 20% (soft effect) [2] | Observed in 75.4% of pesticides [2] |
The limit of detection (LOD) and limit of quantitation (LOQ) can be determined using the approach described in ISO 11843 Part 7, which employs the FUMI theory for stochastic estimation without repeated measurements [5].
The following diagram illustrates the complete analytical workflow for this compound analysis:
Matrix Considerations: Urine samples require less extensive cleanup compared to complex matrices like tobacco, which contains high levels of pigments, terpenes, alkaloids, and flavonoids [3].
Method Selection: The QuEChERS approach is preferable for high-throughput analysis of multiple samples, while mini-SPE provides superior cleanup for complex matrices with higher pigment content [2] [3].
Quality Control: Include system check standards and internal standards (e.g., Mirex for GC-MS) to maintain analytical integrity and correct for retention time drift [3] [5].
Matrix Effects: Approximately 75.4% of pesticides exhibit soft matrix effects (-20% to 20%), emphasizing the importance of matrix-matched calibration standards [2].
The analytical protocols detailed herein provide reliable methods for this compound quantification in various matrices. The QuEChERS approach coupled with LC-MS/MS analysis enables rapid, simultaneous determination of multiple pesticides with high accuracy and precision, while the mini-SPE method followed by GC-QTOF/MS offers enhanced cleanup efficiency for complex sample matrices. Proper validation according to established guidelines ensures data reliability for environmental, agricultural, forensic, and clinical applications.
Thenylchlor (C₁₆H₁₈ClNO₂S) is a chloroacetamide herbicide used for pre-emergence control of annual grasses and broadleaved weeds in rice crops and other upland crops. Its environmental monitoring is crucial due to its moderate aqueous solubility (11.0 mg/L at 20°C) and potential for water contamination through agricultural runoff [1]. These application notes provide validated protocols for extracting and analyzing this compound from soil and water samples, supporting environmental monitoring and regulatory compliance.
Table 1: Fundamental properties of this compound essential for method development [1]
| Property | Value | Significance for Analysis |
|---|---|---|
| Chemical Formula | C₁₆H₁₈ClNO₂S | Determines detection method and fragmentation pattern |
| Molecular Weight | 323.84 g/mol | - |
| Water Solubility (20°C) | 11.0 mg/L | Guides extraction solvent selection; indicates leaching potential |
| Octanol-Water Partition Coefficient (Log P) | 3.53 | Suggests high affinity for organic solvents; indicates potential for bioaccumulation |
| Vapor Pressure (20°C) | 0.028 mPa | Low volatility; suitable for GC analysis without significant loss |
| Soil DT₅₀ (typical) | 14 days | Non-persistent; requires timely sampling |
| Koc (Organic Carbon Partition Coefficient) | 890 mL/g | Moderate soil mobility; informs extraction approach from different soil types |
Principle: this compound is efficiently extracted from water samples using organic solvent due to its non-ionic character and moderate hydrophobicity.
Materials:
Procedure:
Principle: this compound is extracted from soil matrices using organic solvents based on QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.
Materials:
Procedure:
Instrument Configuration: Gas Chromatography-Mass Spectrometry with Total Ion Chromatogram (GCMS-TIC) provides optimal sensitivity and confirmation for this compound analysis [2].
Table 2: Optimized GC-MS parameters for this compound analysis [2]
| Parameter | Setting |
|---|---|
| GC System | Single Quadrupole GCMS |
| Column | Agilent DB-5MS (30 m × 0.25 mm × 0.25 μm) |
| Carrier Gas | Helium |
| Flow Rate | 1-2 mL/min |
| Injection Temperature | 250°C |
| Injection Volume | 1 μL (splitless mode) |
| Oven Program | 90°C (hold 2 min), 6°C/min to 150°C (hold 5 min), 5°C/min to 220°C (hold 5 min), 6°C/min to 290°C (hold 2 min) |
| Total Run Time | 49.6 minutes |
| MS Source Temperature | 230°C |
| MS Quad Temperature | 150-155°C |
| Solvent Delay | 3.00 minutes |
| Ionization Mode | Electron Impact (EI, 70 eV) |
Identification and Quantification:
Calibration and Linear Range: Prepare calibration standards in pesticide-free soil or water extract. The method demonstrates excellent linearity (r² > 0.99) in range of 0.001-1.0 μg/mL [2].
Table 3: Method performance characteristics for this compound analysis
| Parameter | Performance Value | Acceptance Criteria |
|---|---|---|
| Limit of Detection (LOD) | 0.78-14.74 ng/mL (ppb) [2] | - |
| Limit of Quantification (LOQ) | 2.34-44.22 ng/mL (ppb) [2] | - |
| Recovery (%) | 70-120% [2] | 70-120% with RSD <20% |
| Precision (RSD) | <15-20% [2] | ≤20% |
| Matrix Effects | Evaluate by comparing slopes of solvent and matrix-matched calibrations | ≤±20% suppression/enhancement |
Quality Control Measures:
This compound's moderate water solubility and low soil adsorption (Koc 890 mL/g) make it mobile in the environment, with potential to contaminate water systems through runoff [1]. Understanding soil characteristics and water potential effects on herbicide availability is crucial for accurate environmental monitoring, as demonstrated in studies with similar herbicides like clomazone [3]. The double-tube technique for determining plant-available concentration in soil solution provides a more accurate estimate of available herbicide at solution-soil ratios representative of plant root-herbicide relationships [3].
The following diagram illustrates the complete analytical workflow for this compound extraction and analysis from environmental samples:
This compound (CAS 96491-05-3), with the molecular formula C₁₆H₁₈ClNO₂S and a molecular weight of 323.8 g/mol, is a chloroacetanilide herbicide [1]. Its IUPAC name is 2-chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxythiophen-2-yl)methyl]acetamide [1]. Monitoring its presence in environmental samples, such as water, is crucial due to its widespread agricultural use. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique for this task, as it provides the high sensitivity and selectivity required to accurately identify and quantify this compound at trace levels in complex sample matrices [2].
Proper sample preparation is critical for isolating the analyte from the sample matrix and achieving high-quality results.
This protocol is adapted from a validated method for chloroacetanilide herbicides in water [2].
The following method provides a starting point for the LC-MS/MS analysis of this compound.
The following diagram illustrates the complete analytical workflow from sample to result:
The method must be validated to ensure it is fit for purpose. Key parameters and typical acceptance criteria are summarized below [4].
| Validation Parameter | Protocol & Acceptance Criteria |
|---|---|
| Specificity | No interference at the retention time of this compound in blank matrix samples. Confirmation via peak purity using PDA or MS [4]. |
| Accuracy (Recovery) | Spike analyte into blank matrix at 3 levels (e.g., 0.1, 1.0, 10 ppb). Acceptance Criteria: Mean recovery of 70-120% with RSD < 20% at the LOQ and 80-115% with RSD < 15% at other levels [2] [4]. |
| Precision | Repeatability: Analyze 6 replicates at a single concentration. Acceptance Criteria: RSD < 15-20% [4]. |
| Linearity | Analyze at least 5 calibration standards across the expected range (e.g., 0.1-100 ppb). Acceptance Criteria: Correlation coefficient (R²) > 0.995 [4]. |
| LOD/LOQ | LOD: Signal-to-noise ratio ≥ 3:1. LOQ: Signal-to-noise ratio ≥ 10:1, with accuracy and precision meeting criteria [2] [4]. |
This document provides a standardized methodology for the determination of this compound residues in various sample matrices, including rice grain, soil, and water. The following sections detail the materials, sample preparation, cleanup procedures, and instrumental analysis.
This compound (CAS No. 96491-05-3) is a herbicide used in agriculture. Its chemical formula is C₁₆H₁₈ClNO₂S, with a molecular weight of 323.84 g/mol [1]. Handling this substance requires caution as it is classified as a skin irritant, eye irritant, and may cause allergic skin reactions [1].
The sample preparation process involves extraction followed by a two-stage cleanup to remove interfering matrix components.
Experimental Workflow Overview The diagram below outlines the complete analytical process from sample receipt to instrumental analysis.
3.1. Sample Extraction The initial step separates this compound from the sample matrix using organic solvents [2].
3.2. Sample Cleanup (Two-Stage) The extract is purified to reduce matrix interference and protect the analytical instrument. The cleanup involves solid-phase extraction (SPE) cartridges used in sequence [2].
The final purified extract is analyzed using gas chromatography.
The table below summarizes key data for this compound.
Table 1: this compound Chemical Properties and Method Performance
| Item | Detail | Source |
|---|---|---|
| CAS Number | 96491-05-3 | [1] |
| Molecular Formula | C₁₆H₁₈ClNO₂S | [1] |
| Molecular Weight | 323.84 g/mol | [1] |
| Detection Limit | 0.01 mg/kg | [2] |
| Recovery (Rice) | 75 - 100% | [2] |
| Recovery (Soil) | 91 - 95% | [2] |
| Recommended Storage | 4 °C | [1] |
While this protocol focuses on residue analysis, understanding pesticide behavior in the environment is crucial. A long-term lysimeter study on other pesticides revealed a three-stage movement process in soil and rice plants: 1) downward movement in soil due to gravity and water flow, 2) uptake by plant roots, and 3) translocation within plant tissues to stems and husks [3]. This framework is essential for assessing the environmental fate and potential crop residue risks of pesticides like this compound.
Furthermore, some pesticides can interact with biological systems in ways that impact human health. Research indicates that certain pesticides can act as metabolic disruptors by binding to and activating cellular receptors such as Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and carbohydrate metabolism [4]. Such interactions are hypothesized to contribute to the development of metabolic diseases like obesity and type 2 diabetes, underscoring the importance of rigorous environmental and health monitoring [4].
Thenylchlor is recognized as an amide herbicide used in paddy fields to control annual grasses and broadleaf weeds [1]. This class of compounds is frequently analyzed in complex matrices, where interference is a common challenge.
One study detailing multiresidue analysis provides a relevant methodological framework, using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF/MS) for 504 pesticides in crops [2]. The principles of this robust method, especially its sample preparation and high-resolution mass spectrometry, can be broadly applied to method development for specific compounds like this compound.
Effective sample cleanup is critical for reducing interference. Here are methods from the search results with high potential for minimizing matrix effects.
| Method | Key Features | Performance & Application Notes |
|---|---|---|
| QuEChERS [2] | "Quick, Easy, Cheap, Effective, Rugged, Safe"; uses salts for extraction and d-SPE for cleanup [2]. | Considered quick and easy; may have a limited ability to eliminate matrix interferences in very complex matrices, potentially leading to contamination [3]. |
| Mini-SPE [3] | A simplified SPE method; uses a small, disposable column for cleanup; lower solvent consumption [3]. | Demonstrated remarkable cleanup efficiency and higher accuracy/precision than QuEChERS for pesticide analysis in tobacco [3]. |
| Traditional SPE [3] | Solid-Phase Extraction; uses cartridges with various sorbents for selective cleanup [3]. | Offers high cleanup efficiency but involves multiple steps, making it more time-consuming and complex [3]. |
Based on the method developed for tobacco [3], here is a detailed protocol that can be adapted for analyzing this compound in similar complex samples.
To achieve high specificity and overcome residual interference, high-resolution mass spectrometry (HRMS) techniques are recommended.
The following workflow outlines a systematic approach to diagnose and resolve interference problems during this compound analysis. You can adapt the instrumental settings based on the specific HRMS technology you are using (e.g., QTOF, Orbitrap).
What are the most common sources of interference in this compound analysis? Interference primarily comes from the sample matrix (e.g., plant pigments, alkaloids, flavonoids, and other co-extracted compounds) that have similar chromatographic retention or mass spectral properties to this compound [3].
How can I improve the sensitivity of my this compound analysis? Focus on optimizing the sample cleanup step to reduce matrix effects. Using a more selective technique like mini-SPE can significantly lower the chemical noise, thereby improving the signal-to-noise ratio. Additionally, using a sensitive and selective detector like QTOF-MS operating in MS/MS mode can enhance detection of trace levels [2] [3].
The recovery of my analytical standard is low. What should I do? Evaluate your sample preparation process. You may be losing analyte during the evaporation or cleanup steps. Consider using a different reconstitution solvent, optimizing the evaporation temperature, or employing a different type of clean-up sorbent that has less affinity for your target analyte. Using a stable isotope-labeled internal standard for this compound, if available, is the best way to correct for recovery losses [2].
While the search results do not specify methods for Thenylchlor, they detail advanced techniques successfully used for structurally similar amide herbicides. The table below summarizes these approaches, which serve as excellent starting points for this compound method development [1] [2] [3].
| Technique | Description | Key Advantages | Relevant Herbicides Analyzed |
|---|---|---|---|
| GC-APCI-MS/MS [2] | Gas Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry | Softer ionization; enhances molecular ion detection; improves sensitivity and reduces background noise [2]. | Butachlor, acetochlor, metolachlor, dimethenamid [2] |
| UHPLC-QTOF MS [3] | Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry | High-resolution & accurate mass measurement; enables target/suspect/non-target screening [3]. | Multiclass multiresidue analysis (504 pesticides) [3] |
| HPLC with D-optimal Design [4] | High-Performance Liquid Chromatography optimized via a statistical experimental design | Systematically optimizes parameters; reduces required experiments by 60-70% [4]. | Acetochlor, butachlor [4] |
Based on the general principles of residue analysis and chromatography optimization found in the search results, here are potential solutions to common challenges in recovering this compound.
Here are concise descriptions of validated methodologies you can adapt for this compound.
1. Protocol for GC-APCI-MS/MS Analysis of Amide Herbicides [2]
2. Protocol for Multiclass Multiresidue Analysis via UHPLC-QTOF [3]
To build your this compound recovery optimization guide, I suggest you:
Matrix effects in GC-MS occur when co-extracted compounds from your sample interfere with the analysis of the target analyte, most often causing signal suppression or enhancement and leading to inaccurate quantification [1] [2] [3]. The following table summarizes the most effective compensation and remediation methods.
| Method | Description | Key Application Note |
|---|---|---|
| Matrix-Matched Calibration [3] [4] | Uses calibration standards prepared in a blank sample extract to mimic the sample's composition. | Recommended by EU guidelines; effective for a wide range of food matrices [4]. |
| Multiple Isotopically Labeled Internal Standards (ILIS) [5] | Uses several stable isotope-labeled analogs of target analytes to correct for matrix-specific signal variations. | Superior to single internal standard; corrects "residual" matrix effects after matrix matching [5]. |
| Improved Sample Cleanup [6] [7] | Employs additional clean-up steps (e.g., dSPE, GCB/PSA cartridges) to remove interfering co-extractives like lipids and pigments. | Essential for complex/dirty matrices (e.g., beef liver, tobacco); prevents column contamination and signal drift [6] [7]. |
| Analyte Protectants / Matrix Addition [3] [4] | Adds compounds to all standards and samples to mask active sites in the GC system, reducing analyte adsorption. | Mimics the protective effect of the sample matrix; can be used with matrix-matched calibration [4]. |
| GC System Maintenance & Optimization [1] [7] | Regular replacement/cleaning of the liner, septum, guard column, and cutting the column inlet to remove active sites. | A fundamental step when a sudden drop in sensitivity is observed [7]. |
Here are detailed methodologies for implementing two of the key strategies from the table.
This method is considered one of the most practical solutions for compensating for matrix-induced enhancement [4].
This advanced approach can compensate for residual matrix effects that remain even after matrix matching [5].
What are the most common symptoms of matrix effects in GC-MS? The most common symptoms are a sudden loss of sensitivity for certain analytes, often after running complex matrices [7], and inaccurate quantification where results from spiked samples do not match expected values, even if the calibration curve in solvent looks good [1] [4].
Why should I use multiple isotopically labeled internal standards instead of just one? Different analytes within the same sample can be affected by the matrix in different ways. Using a single internal standard cannot accurately correct for all these variations. Employing multiple ILIS allows you to assign a specific internal standard to each analyte (or group of similar analytes) based on their co-variation, leading to much more accurate correction of residual matrix effects [5].
My matrix-matched calibration works, but it's tedious. Are there alternatives? Yes, but they come with trade-offs. You can try:
Before troubleshooting, it's crucial to distinguish between these two concepts, as they address different types of experimental error [1] [2]:
It is possible for a method to be precise but not accurate, or accurate but not precise. The goal is to achieve both.
The following table summarizes universal strategies to enhance the precision and accuracy of an analytical method, which are directly applicable to the analysis of compounds like Thenylchlor [1].
| Strategy | Key Actions for Improvement | Primary Impact |
|---|---|---|
| Calibration | Regular calibration using certified reference standards; establish and use a calibration curve with a suitable range. | Accuracy |
| Instrument Maintenance | Perform routine maintenance as per manufacturer guidelines to prevent performance drift. | Accuracy & Precision |
| Appropriate Range | Ensure sample concentrations are within the validated and linear range of the instrument. | Accuracy & Precision |
| Replication | Perform multiple measurements (replicates) of the same sample. | Precision |
| Personnel Training | Standardize techniques (e.g., pipetting, sample prep) among all users to minimize human variability. | Precision |
| Control of Environment | Monitor and control environmental factors like temperature and humidity that may affect measurements. | Precision |
Based on general analytical principles, here are potential issues and solutions that could be encountered when working with this compound.
Q1: Our Thenylchromatograms show poor peak shape (e.g., tailing or fronting). What could be the cause?
Q2: We are observing high variability (low precision) in our this compound quantification results between replicates.
Q3: Our recovery rates for this compound in soil samples are consistently low, indicating poor accuracy.
The following workflow outlines a general method for evaluating the precision and accuracy of an analytical method using a spike-and-recovery experiment, a fundamental technique in method validation.
Title: Spike-and-Recovery Workflow
Procedure:
Based on the search results, I was unable to locate dedicated technical papers discussing the precision and accuracy of this compound analytical methods. The compound was identified as a chloroacetamide herbicide developed by Japan's Tokuyama Corporation for use in paddy fields [3]. For highly specific guidance, you may need to consult specialized resources.
The table below summarizes the key physical-chemical properties and storage conditions for Thenylchlor, based on data from pesticide manuals and commercial standard providers.
| Parameter | Value / Condition | Remarks / Source |
|---|---|---|
| Recommended Storage Temperature | 2 - 8 °C (approx. 4 °C) | For pure substance and solution in acetonitrile [1] [2]. |
| Physical State (Pure) | Solid [2] | - |
| Melting Point | 72 - 80 °C [3] (Other source: 73 °C [4]) | - |
| Formulation Example | Emulsifiable concentrate, Suspension concentrate [4] | - |
| Solution Solvent | Acetonitrile [1] | - |
| Solution Concentration | 100 µg/mL [1] | - |
This compound requires careful handling. The hazards differ between the pure substance and its prepared solution.
For safe handling, always consult the relevant Safety Data Sheet (MSDS). General precautions include [1] [2]:
When definitive stability data is unavailable, you can establish the stability of this compound in your specific sample matrix by designing a stability-indicating method. The core principle is to subject the analyte to various stress conditions and then use a precise analytical method to detect changes.
The following workflow outlines the key steps for conducting such a study:
To implement this workflow, follow these detailed methodologies for key steps:
Sample Preparation:
Stress Conditions & Protocol (Forced Degradation):
Analysis & Data Interpretation:
What is the shelf life of a this compound standard? There is no publicly defined shelf life. For critical work, it is best to establish the standard's stability in-house using the protocols above. Regularly compare old standards against a newly purchased or prepared reference material.
Can I store this compound samples at room temperature? It is not recommended. The supplier's specified storage condition is 2-8°C [1] [2]. Storing at room temperature, especially for extended periods, may lead to degradation. For short-term stability during analysis, you can validate this condition for your specific process.
What are the signs of this compound or acetonitrile solution degradation? For the acetonitrile solution, a change in color or appearance could indicate a problem. For the pure compound, a noticeable change in physical state or color might suggest degradation. However, the most reliable method is analytical confirmation via HPLC or LC-MS to detect a drop in concentration or the emergence of degradation products.
The following table summarizes the available quantitative data on this compound's stability, which is crucial for planning and troubleshooting your experiments.
| Parameter | Value | Conditions / Notes |
|---|---|---|
| Aqueous Photolysis DT₅₀ | "Stable" | Data from laboratory studies; no specific half-life provided [1]. |
| Aqueous Hydrolysis DT₅₀ | "Stable" | Data from laboratory studies; no specific half-life provided [1]. |
| Soil Degradation DT₅₀ (Aerobic) | 14 days (Typical) [1] | Range: 1-3 weeks; considered Non-persistent [1]. |
| Vapour Pressure | 0.028 mPa @ 20°C [1] | Indicates Low volatility [1]. |
| Maximum UV-vis Absorption | Data Not Available | This key parameter for photodegradation studies is not listed in the identified sources [1]. |
While direct data on this compound is limited, recent patents reveal advanced formulation strategies to protect photolabile herbicides. The core principle is using photoprotective agents that absorb, block, or scatter harmful UV light before it can degrade the active ingredient [2] [3].
The following diagram illustrates the logical decision process for selecting a photoprotection strategy based on your experimental goals.
Patents highlight two main classes of photoprotective agents that can be added to agrochemical formulations:
Coated Metal Oxide Nanoparticles: These are physical filters that scatter and absorb UV light.
T-Lite SF (BASF SE) are TiO₂ coated with aluminum hydroxide and silicone [3].Organic UV Filters: These are chemical compounds that absorb UV radiation.
Based on the general scientific principles and available data, here is how you can approach designing your stability experiments.
The database indicates this compound is "stable" to hydrolysis, but you should confirm this under your specific conditions.
Robustness testing evaluates an analytical method's reliability under deliberate, small variations in parameters. The following workflow outlines this process, adapted from general pesticide analysis principles [1] [2].
The robustness of an analytical method is demonstrated through consistent performance when key operational parameters are intentionally varied. The core protocols below are based on established multiresidue pesticide analysis methods [1] [2].
This is a high-throughput sample preparation technique. The steps below are a generalized protocol [1] [2].
SPE offers an alternative cleanup approach, which can be particularly useful for complex matrices [1].
For robustness testing, the parameters in the tables below should be deliberately varied one at a time to assess their impact.
Table 1: Gas Chromatography (GC) Parameters for Robustness Testing [1]
| Parameter | Standard Value | Variations for Testing |
|---|---|---|
| Column | Restek Rxi-5sil-MS (30 m × 0.25 mm × 0.25 µm) | Column from different manufacturer or of different length |
| Oven Temp. Program | Initial: 60°C (1 min) → 180°C at 25°C/min → 310°C at 10°C/min (hold 10 min) | Ramp rates ± 2°C/min, Hold times ± 0.5 min |
| Carrier Gas Flow | Helium at 1.2 mL/min (constant) | Flow rate ± 0.1 mL/min |
| Injection Volume | 1 µL (splitless) | Volume ± 0.2 µL |
Table 2: Liquid Chromatography (LC) Parameters (General Guidelines) [2]
| Parameter | Standard Value | Variations for Testing |
|---|---|---|
| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.7-1.8 µm) | Column from different manufacturer, different particle size |
| Column Oven Temp. | 40°C | Temperature ± 3°C |
| Mobile Phase Flow Rate | 0.3 mL/min | Flow rate ± 0.05 mL/min |
| Gradient Program | As developed for Thenylchlor | Gradient timing ± 0.5 min |
| Injection Volume | 5 µL | Volume ± 1 µL |
Table 3: Mass Spectrometry (MS) Parameters for Robustness Testing [1] [2]
| Parameter | GC-MS/MS Example [1] | UHPLC-QTOF Example [2] | Variations for Testing |
|---|---|---|---|
| Ion Source Temp. | 230°C | Not specified | Temperature ± 10°C |
| Transfer Line Temp. | 300°C | Not applicable | Temperature ± 10°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | MS1 and MS2 (SWATH) | Alter collision energies ± 20% |
| Mass Accuracy | Not the primary metric | Within ±5 ppm | N/A |
What is the most critical parameter to control for robust this compound quantification? In chromatographic analysis, the mobile phase composition and gradient profile are often the most critical. Small changes can significantly shift this compound's retention time, affecting identification and integration. For GC analysis, the oven temperature ramp rate is equally critical. Always use high-purity solvents and calibrate pumps regularly [1] [2].
My recovery for this compound is low and inconsistent. What should I check? Low recovery typically points to issues in sample preparation. First, verify the extraction solvent's effectiveness. This compound's solubility should guide this choice; acetonitrile is common. Second, check the clean-up sorbents. For example, overuse of Graphitized Carbon Black (GCB) can adsorb planar molecules, potentially leading to loss. Reduce the amount of GCB or omit it in your d-SPE step and re-test [1] [3].
I observe high background noise or matrix interference in my chromatograms. How can I reduce it? Enhanced sample clean-up is key. If using the QuEChERS method, consider increasing the amount of PSA sorbent to remove more fatty acids and sugars, or C18 to remove non-polar interferents. If using SPE, ensure the washing step is optimized to remove impurities before the target analyte is eluted. You can also try adjusting the chromatographic gradient to better separate this compound from co-eluting matrix components [1].
The method performance is highly variable between different matrixes (e.g., brown rice vs. cabbage). Is this normal? Yes, this is a common challenge. Matrix effects can suppress or enhance the analyte signal in the mass spectrometer. The most effective solution is to use matrix-matched calibration standards. Prepare your calibration curves in a blank extract of the same matrix you are testing. This corrects for the matrix effect and provides accurate quantification [2].
The following table summarizes key modern techniques that contribute to lower detection limits and enhanced sensitivity for pesticide residue analysis, which are applicable to compounds like thenylchlor.
| Technique / Strategy | Key Feature for Enhancing Detection | Reported Performance / Improvement |
|---|---|---|
| UHPLC-QTOF MS [1] | High-resolution mass accuracy (±5 ppm) and full-spectrum data acquisition enable precise identification and trace-level detection. | Over 80% of 504 pesticides detected at ≤2.5 μg/kg; LOQs of ≤10 μg/kg for 96.8-98.8% of compounds [1]. |
| GC-Q-Orbitrap [2] | Ultra-high resolution (60,000 FWHM) allows for non-targeted screening and accurate identification without physical pesticide standards. | Enables screening of over 600 pesticide residues via an electronic ID database [2]. |
| GC-QTOF MS [3] | High resolution (12,000 FWHM) and accurate mass operation are effective for targeted and non-targeted screening in complex matrices. | >92% of pesticides showed satisfactory recovery (70-120%); high cleanup efficiency in complex tobacco matrix [3]. |
| Nanoporous Matrix for Biosensors [4] | Nanostructured carbon matrix immobilizes enzyme, concentrating the analyte and stabilizing the sensor. | Lowered detection limit for dichlorvos to picomolar (10⁻¹² M) levels; sensor stability >60 days [4]. |
| Topographically Selective Functionalization [5] | A "bottom-up" approach using hydrogel nanoparticles to selectively functionalize only the active sensing region of a nanoscale biosensor. | Led to over one order of magnitude improvement in the limit of detection for a photonic crystal biosensor [5]. |
Here are detailed methodologies for two of the most impactful techniques from the search results.
This protocol is designed for the simultaneous detection of hundreds of pesticides in crop samples.
Sample Preparation (QuEChERS Method):
Instrumental Analysis (UHPLC-QTOF MS):
This method focuses on creating and using an electronic ID database for screening without analytical standards.
Electronic ID Database Construction:
Sample Analysis and Screening:
The diagram below outlines the general decision-making and experimental workflow for implementing these advanced detection techniques.
Why should I use HRMS like QTOF instead of traditional tandem MS (QQQ) for pesticide analysis? While triple quadrupole (QQQ) instruments excel in sensitivity for targeted analysis of known compounds, HRMS provides full-spectrum data. This allows for non-targeted screening, meaning you can retrospectively search your data for pesticides you didn't initially look for, a major advantage for discovering unexpected contaminants [1].
The matrix in my sample is very complex. How can I improve my detection limit? Enhancing the sample clean-up process is crucial. Techniques like mini-SPE have been shown to provide higher cleanup efficiency compared to traditional QuEChERS, leading to less matrix interference and better sensitivity [3]. Furthermore, using a matrix-matched calibration (where standards are prepared in a blank sample extract) is essential to compensate for signal suppression or enhancement caused by the matrix [1].
A patent mentions an "Electronic ID database." What is the main advantage of this approach? The primary advantage is that it enables the screening of hundreds of pesticides without the need to purchase and maintain physical analytical standards for each one. This drastically reduces cost and simplifies workflow, as standards can be expensive and have a limited shelf-life [2].
This compound is a selective, pre-emergent amide herbicide developed by Japan's Tokuyama Corporation, used primarily in paddy fields to control annual grasses and broadleaf weeds [1].
For analyzing amide herbicides like this compound in complex matrices, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a commonly used technique due to its high accuracy, precision, and sensitivity [2]. Sample preparation is critical and often involves:
The table below summarizes key parameters from recent, related pesticide validation studies that can serve as a reference for the expected performance of a well-validated method.
| Parameter | Study 1: 260 Pesticides in Urine (LC-MS/MS) [3] | Study 2: 147 Pesticides in Herbs (GC-MS/MS) [2] |
|---|---|---|
| Application | Multiresidue analysis in a biological fluid (human urine) | Multiresidue analysis in a complex botanical matrix (honeysuckle) |
| Extraction Method | Scaled-down QuEChERS | Solid Phase Extraction (SPE) & QuEChERS |
| Accuracy (Recovery) | 70-120% (for majority of compounds) | 70-120% (for over 90% of compounds) |
| Precision (RSD) | ≤ 20% | < 20% |
| Linearity (R²) | ≥ 0.988 | Up to 0.999 |
| Limit of Quantification (LOQ) | 10 ng/mL | 0.01–0.05 mg/kg |
Although specific data for this compound is unavailable, the following diagram illustrates a standard method validation workflow based on general principles from the search results. This workflow outlines the key experiments you would need to perform.
Here are typical protocols for the key experiments in the workflow:
A 2023 study published in ACS Omega developed a high-throughput method for determining 147 pesticide residues in traditional Chinese medicines using GC-MS/MS, which is directly applicable to recovery studies for compounds like thenylchlor [1].
The research compared two sample preparation methods: Solid Phase Extraction (SPE) and QuEChERS. The table below summarizes the key parameters of both protocols for a clear comparison.
| Parameter | Solid Phase Extraction (SPE) Method | QuEChERS Method |
|---|---|---|
| Sample Amount | 2 g of dried material [1] | 2 g of dried material [1] |
| Extraction Solvent | 15 mL ethyl acetate/n-hexane (1:1, v/v) [1] | 15 mL acetonitrile/acetic acid (99:1, v/v) [1] |
| Clean-up Sorbent | GCB/NH2 column [1] | 400 mg PSA, 400 mg C18, 200 mg GCB, 1200 mg MgSO₄ [1] |
| Key Additives | 5 g sodium chloride [1] | 6 g anhydrous MgSO₄, 1.5 g sodium acetate [1] |
| Analysis Instrument | GC-MS/MS [1] | GC-MS/MS [1] |
The study validated this methodology, achieving limits of detection within 0.01–0.05 mg/kg and recoveries for most of the 147 pesticides within the acceptable range of 70–120% with relative standard deviations below 20% [1]. This demonstrates that the protocol is effective for the simultaneous analysis of multiple pesticides in complex plant matrices.
To help visualize the procedural flow, the following diagram outlines the key steps for both the SPE and QuEChERS methods.
The table below summarizes the key characteristics of this compound based on the available data.
| Feature | Description |
|---|---|
| IUPAC Name | 2-chloro-N-(3-methoxy-2-thenyl)-2',6'-dimethylacetanilide [1] [2] |
| CAS Number | 96491-05-3 [1] [2] |
| Molecular Formula | C₁₆H₁₈ClNO₂S [1] [2] |
| Herbicide Activity | Pre-emergence or early post-emergence control of annual grasses and broadleaved weeds [1] [2] |
| Primary Use | Paddy rice and various upland crops [1] [2] |
| Mode of Action (HRAC/WSSA) | K3 / Group 15 - Inhibition of Very Long Chain Fatty Acid (VLCFA) synthesis [2] |
| Efficacy Notes | In field trials, activity was equal to or greater than pretilachlor at lower dose rates. Shows good selectivity in rice, legumes, spinach, cotton, and sunflowers [1]. |
The following table consolidates available quantitative data for this compound. Data for other chloroacetanilides is absent from the search results, highlighting a key information gap.
| Property | This compound | Other Chloroacetanilides (e.g., Alachlor, Acetochlor) |
|---|---|---|
| Water Solubility (at 20°C) | 11 mg/L (ppm) [1] [2] | Information missing |
| Octanol-Water Partition Coefficient (log P) | 3.53 [1] [2] | Information missing |
| Soil DT₅₀ (Typical) | 14 days (non-persistent) [2] | Information missing |
| Mammalian Acute Oral LD₅₀ (Rat) | > 5000 mg/kg [1] [2] | Information missing |
| Avian Acute LD₅₀ (Bobwhite Quail) | > 2000 mg/kg [1] [2] | Information missing |
| Fish LC₅₀ (Carp, 48h) | 0.76 mg/L [1] | Information missing |
Understanding the shared and distinct behaviors of chloroacetanilides is crucial for comparing their performance and environmental impact.
The following diagram illustrates the general SN2 reaction mechanism shared by chloroacetanilide herbicides.
To fill the identified data gaps, you could design experiments based on established methodologies from recent literature.
Protocol 1: Assessing Protein Destabilization (Hsp40 Affinity Profiling)
Protocol 2: Kinetics of Reaction with Sulfur Nucleophiles
The information gap regarding direct comparative studies presents a significant opportunity for further research. Key areas to investigate would include:
This compound is a chloroacetamide herbicide used primarily in paddy fields to control annual grasses and broadleaf weeds [1]. The table below summarizes its core identifiers and properties:
| Property | Description |
|---|---|
| IUPAC Name | 2-chloro-N-[(3-methoxy-2-thienyl)methyl]-2',6'-dimethylacetanilide [2] |
| CAS Registry No. | 96491-05-3 [2] [3] |
| Molecular Formula | C₁₆H₁₈ClNO₂S [2] [3] |
| Molecular Weight | 323.838 g/mol [3] |
| Chemical Class | Chloroacetamide herbicide [2] [1] |
| Primary Use | Herbicide for paddy fields [1] |
While the search results do not mention this compound's relative response factor, they detail advanced methodologies used for multiresidue analysis that are relevant for such determinations.
Since specific RRFs for this compound are not available in public literature, you would typically generate this data through laboratory experimentation. Here is a suggested path forward:
The table below summarizes key identification and property data for this compound, which is essential for method development [1].
| Property | Description |
|---|---|
| Common Name | This compound |
| IUPAC Name | 2-chloro-N-(3-methoxy-2-thenyl)-2',6'-dimethylacetanilide |
| CAS No. | 96491-05-3 |
| Molecular Formula | C₁₆H₁₈ClNO₂S |
| Chemical Structure | ![]() |
| Activity | Herbicide (pre-emergence or early post-emergence) |
| Primary Crop Use | Rice (200-270 g ai/ha) |
| Water Solubility | 11 ppm (20 °C) |
| Partition Coefficient (log P) | 3.53 (25 °C) |
Although a specific method for this compound alone was not found, modern multi-residue analysis protocols are highly relevant. The following workflows, adapted from pesticide residue analyses in complex matrices, provide a robust foundation for reproducible this compound measurement [2] [3].
Key Methodological Considerations for Reproducibility:
To establish a reproducible method for this compound:
The table below summarizes the key chemical and environmental fate data available for this compound [1] [2].
| Property | Value / Description |
|---|---|
| IUPAC Name | 2-chloro-N-(3-methoxy-2-thenyl)-2',6'-dimethylacetanilide [1] |
| CAS No. | 96491-05-3 [1] [2] |
| Molecular Formula | C₁₆H₁₈ClNO₂S [1] [2] |
| Activity | Herbicide (Chloroacetanilide class) [2] |
| Primary Use | Pre-emergence control of weeds in rice crops [2] |
| Water Solubility | 11 mg/L (20 °C) [1] [2] |
| Octanol-Water Partition Coeff. (log P) | 3.53 [1] [2] |
| Soil Degradation DT₅₀ (typical) | 14 days (Non-persistent) [2] |
| Mammalian Acute Oral LD₅₀ | >5000 mg/kg (Low toxicity) [1] [2] |
Since a direct guide for this compound is unavailable, here is a structured overview of the analytical method transfer process, which is a critical and regulated activity in pharmaceutical and chemical analysis. This framework can serve as a basis for developing your own verification protocol [3] [4].
The following diagram outlines the key phases of a typical analytical method transfer.
The workflow is built on several key components:
Transfer Approaches: The strategy depends on the method's maturity and lab capabilities. Common approaches include [3] [4]:
Defining Acceptance Criteria: The transfer protocol must pre-define objective criteria for success. These are often based on the method's validation data and purpose [4]. Examples include:
| Test | Typical Acceptance Criteria |
|---|---|
| Identification | Positive (or negative) identification obtained [4]. |
| Assay | Absolute difference between site results: 2-3% [4]. |
| Related Substances | Recovery for spiked impurities: 80-120% (level-dependent) [4]. |
| Dissolution | Absolute difference in mean results: NMT 10% (<85% dissolved) or NMT 5% (>85% dissolved) [4]. |
Since a direct guide for this compound is not available, you may need to develop the verification protocol from scratch. Here’s a potential path forward:
The table below consolidates fundamental information about this compound and general analytical approaches for pesticide residue detection in crops.
| Aspect | Details on this compound & Analytical Techniques |
|---|---|
| Common Name | This compound [1] [2] |
| IUPAC Name | 2-chloro-N-(3-methoxy-2-thenyl)-2',6'-dimethylacetanilide [1] [2] |
| CAS Number | 96491-05-3 [1] [2] |
| Molecular Formula | C₁₆H₁₈ClNO₂S [1] [2] |
| Herbicide Class | Chloroacetanilide herbicide [2] |
| Mode of Action | Inhibition of very long chain fatty acids (VLCFA) synthesis, which disrupts cell division and plant growth [2] [3] |
| Common Formulations | Emulsifiable concentrate (EC), suspension concentrate (SC), granule (GR) [1] |
| Application in Crops | Primarily used in paddy rice; also in upland crops for pre-emergence or early post-emergence control of annual grasses and broadleaved weeds [1] [2] |
| General Analytical Technique | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) and UHPLC-QTOF (Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry) are modern standards for multi-residue pesticide analysis [4]. |
| Sample Preparation | QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted method for extracting pesticides from crop matrices [4]. |
While specific protocols for this compound are not detailed in the current search results, the following established workflows are applicable for its detection and quantification in crops.
Key Steps in the Workflow:
Based on the search results, the following areas lack sufficient public data and represent opportunities for further research:
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